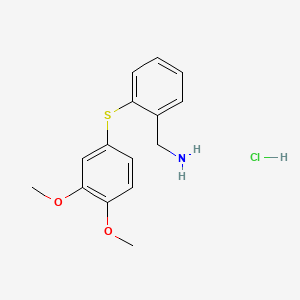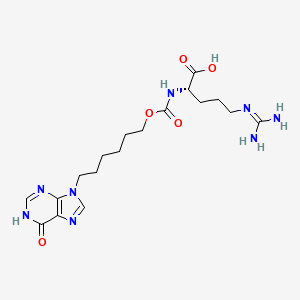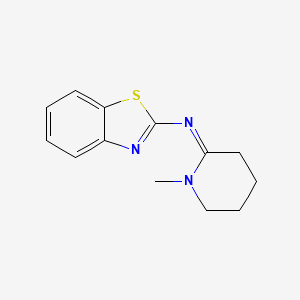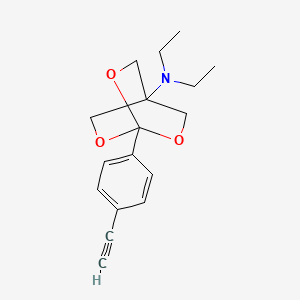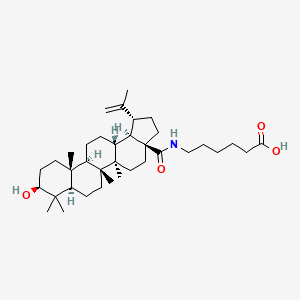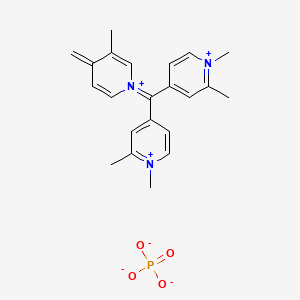
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt is a complex organic compound that features a combination of aromatic rings, pyrazolo-pyridinyl groups, and heptenoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo-pyridinyl core, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final steps involve the addition of the heptenoic acid moiety and the formation of the monosodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification methods such as recrystallization, chromatography, and solvent extraction would be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the aromatic rings or the pyrazolo-pyridinyl core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antiviral therapies.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt: Similar structure but lacks the isopropyl group.
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3-hydroxy-, monosodium salt: Similar structure but has one less hydroxy group.
Uniqueness
The uniqueness of 6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
126274-05-3 |
|---|---|
Molekularformel |
C29H28ClFN3NaO4 |
Molekulargewicht |
560.0 g/mol |
IUPAC-Name |
sodium;(E)-7-[3-(4-chlorophenyl)-4-(4-fluorophenyl)-1-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H29ClFN3O4.Na/c1-16(2)27-23(13-12-21(35)14-22(36)15-24(37)38)25(17-6-10-20(31)11-7-17)26-28(33-34(3)29(26)32-27)18-4-8-19(30)9-5-18;/h4-13,16,21-22,35-36H,14-15H2,1-3H3,(H,37,38);/q;+1/p-1/b13-12+; |
InChI-Schlüssel |
FUMHSPMYMWCXHU-UEIGIMKUSA-M |
Isomerische SMILES |
CC(C)C1=NC2=C(C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)C(=NN2C)C4=CC=C(C=C4)Cl.[Na+] |
Kanonische SMILES |
CC(C)C1=NC2=C(C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)C(=NN2C)C4=CC=C(C=C4)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


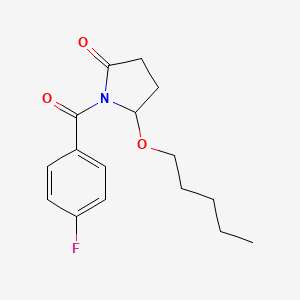


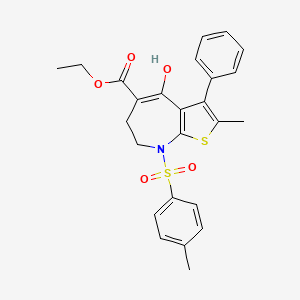

![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
